molecular formula C6H7ClN2O3S B14166667 (2-Methoxypyrimidin-5-YL)methanesulfonyl chloride

(2-Methoxypyrimidin-5-YL)methanesulfonyl chloride

Cat. No.: B14166667
M. Wt: 222.65 g/mol
InChI Key: CVXMVEMTBGHNEB-UHFFFAOYSA-N
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Description

(2-Methoxypyrimidin-5-yl)methanesulfonyl chloride is a sulfonyl chloride derivative featuring a methoxypyrimidine substituent. Sulfonyl chlorides are highly reactive compounds widely used in organic synthesis as electrophilic agents, particularly for introducing sulfonyl groups into target molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (2-Methoxypyrimidin-5-YL)methanesulfonyl chloride typically involves the reaction of 2-methoxypyrimidine with methanesulfonyl chloride. The reaction is carried out under controlled conditions to ensure high yield and purity. The process may involve the use of catalysts and specific solvents to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions. The process is designed to be efficient and cost-effective, ensuring the production of high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

(2-Methoxypyrimidin-5-YL)methanesulfonyl chloride undergoes several types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.

    Reduction Reactions: It can be reduced to form different derivatives, depending on the reducing agents used.

    Oxidation Reactions: The compound can also undergo oxidation under specific conditions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include bases, acids, and various nucleophiles. The reactions are typically carried out in organic solvents such as dichloromethane or acetonitrile, under controlled temperature and pressure .

Major Products Formed

The major products formed from reactions involving this compound depend on the type of reaction and the reagents used. For example, nucleophilic substitution reactions may yield sulfonamide derivatives, while reduction reactions can produce different sulfonyl compounds .

Scientific Research Applications

(2-Methoxypyrimidin-5-YL)methanesulfonyl chloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (2-Methoxypyrimidin-5-YL)methanesulfonyl chloride involves its reactivity as a sulfonyl chloride derivative. The compound can react with nucleophiles, leading to the formation of sulfonamide or sulfonate products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used .

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonyl Chlorides

The following analysis compares (2-methoxypyrimidin-5-yl)methanesulfonyl chloride with other sulfonyl chlorides, focusing on reactivity , toxicity , and handling requirements . Key compounds for comparison include methanesulfonyl chloride , benzenesulfonyl chloride , p-toluenesulfonyl chloride , and dimethylcarbamoyl chloride .

Table 1: Reactivity and Stability

Compound Hydrolysis Reactivity (NaOH) Stability in Aqueous Media Key Reactivity Notes
Methanesulfonyl chloride Rapid (room temp) Low Reacts violently with water/amines
Benzenesulfonyl chloride Moderate (3h stirring) Moderate Requires prolonged NaOH treatment
p-Toluenesulfonyl chloride Slow (24h stirring) High Stable under mild conditions
Dimethylcarbamoyl chloride Rapid (room temp) Low Carcinogenic; hydrolyzes to non-toxic byproducts
(Target compound) Insufficient data Insufficient data Likely intermediate reactivity due to methoxypyrimidine group

Notes:

  • However, steric hindrance from the aromatic ring could offset this effect.
  • No direct experimental data on its hydrolysis kinetics are available; extrapolation is based on structural analogs.

Table 3: Disposal and Environmental Impact

Compound Recommended Disposal Method Destruction Efficiency Byproduct Toxicity
Methanesulfonyl chloride NaOH hydrolysis (≥99.98% efficiency) High Non-toxic (sulfonate salts)
Benzenesulfonyl chloride Prolonged NaOH reflux (>99.98% efficiency) High Low toxicity
(Target compound) Assume NaOH hydrolysis Unknown Potential aromatic byproducts (monitor toxicity)

Notes:

  • The target compound’s aromatic pyrimidine ring may yield nitrogen-containing byproducts during hydrolysis, requiring additional toxicity screening.

Properties

Molecular Formula

C6H7ClN2O3S

Molecular Weight

222.65 g/mol

IUPAC Name

(2-methoxypyrimidin-5-yl)methanesulfonyl chloride

InChI

InChI=1S/C6H7ClN2O3S/c1-12-6-8-2-5(3-9-6)4-13(7,10)11/h2-3H,4H2,1H3

InChI Key

CVXMVEMTBGHNEB-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=N1)CS(=O)(=O)Cl

Origin of Product

United States

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